2-ethyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
2-ethyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method is the cyclization of 3-phenyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-ethyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative diseases.
Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and interaction with biological targets.
Industry: The compound is explored for its potential use in the development of new drugs and chemical probes.
Mechanism of Action
The mechanism of action of 2-ethyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling and function . The compound may exert its effects through the inhibition of cyclin-dependent kinases (CDKs) and modulation of apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity and potential anticancer properties.
Triazolo[1,5-c]pyrimidine: Studied for its neuroprotective and anti-inflammatory effects.
Uniqueness
2-ethyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its unique structural features and diverse biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C16H17N3O2 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-ethyl-5-(methoxymethyl)-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H17N3O2/c1-3-13-15(11-7-5-4-6-8-11)16-17-12(10-21-2)9-14(20)19(16)18-13/h4-9,18H,3,10H2,1-2H3 |
InChI Key |
SLBPOYDOAXFTOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=NC(=CC(=O)N2N1)COC)C3=CC=CC=C3 |
Origin of Product |
United States |
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